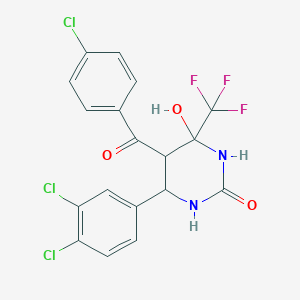

5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Beschreibung

This compound is a tetrahydropyrimidinone derivative featuring a 4-chlorobenzoyl group at position 5, a 3,4-dichlorophenyl group at position 6, and hydroxyl and trifluoromethyl substituents at position 2.

Eigenschaften

Molekularformel |

C18H12Cl3F3N2O3 |

|---|---|

Molekulargewicht |

467.6 g/mol |

IUPAC-Name |

5-(4-chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C18H12Cl3F3N2O3/c19-10-4-1-8(2-5-10)15(27)13-14(9-3-6-11(20)12(21)7-9)25-16(28)26-17(13,29)18(22,23)24/h1-7,13-14,29H,(H2,25,26,28) |

InChI-Schlüssel |

OHNOHZYIEIIUNQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise zu neuen Derivaten führen.

Substitution: Halogenatome in der Verbindung können durch andere Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion dehalogenierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Es kann auf seine potenzielle biologische Aktivität untersucht werden, einschließlich Wechselwirkungen mit Enzymen und Rezeptoren.

Medizin: Die Forschung kann seine Potenzial als pharmazeutisches Mittel untersuchen, einschließlich seiner Wirksamkeit und Sicherheit bei der Behandlung verschiedener Erkrankungen.

Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien oder als Reagenz in industriellen Prozessen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone seine Wirkung ausübt, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu Veränderungen in zellulären Prozessen und Signalwegen führen. Der genaue Mechanismus kann je nach Kontext seiner Anwendung variieren.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is investigated for its potential as a pharmaceutical agent. Its unique structure suggests possible interactions with specific enzymes and receptors, which could lead to novel therapeutic agents targeting diseases such as cancer or bacterial infections.

-

Biological Activity :

- Preliminary studies indicate that this compound may exhibit significant biological activity. For instance, it has been noted to interact with various cellular pathways, potentially influencing enzyme activity and receptor interactions.

-

Material Science :

- In industrial applications, the compound can serve as a reagent in synthesizing new materials or as an intermediate in chemical manufacturing processes.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds similar to 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone. Studies on related structures have shown effectiveness against pathogens such as Mycobacterium tuberculosis, with IC50 values indicating promising antibacterial activity.

Anticancer Activity

The compound's structural features suggest it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Docking studies have indicated that modifications to the structure can enhance selectivity and potency against various cancer cell lines .

Case Study 1: Antitubercular Activity

A study evaluated various substituted pyrimidine derivatives against Mycobacterium tuberculosis, revealing that certain compounds with structural similarities to our target compound exhibited significant efficacy.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays performed on human embryonic kidney cells indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .

Data Table: Comparison of Biological Activities

Wirkmechanismus

The mechanism by which 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs and their substituent variations:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The methoxy group in compound 4h (R5 = 4-OCH3) may enhance solubility but reduce bioactivity compared to the target compound’s 4-chlorobenzoyl group, which is strongly electron-withdrawing .

- Fluorine vs.

- Heterocyclic Substituents : The thienylcarbonyl group in ’s compound may alter π-π stacking interactions in biological targets due to the thiophene ring’s electronic properties .

Structural Conformations and X-ray Data

- Envelope Conformation : The thione derivative () adopts an envelope conformation, with the dihydropyrimidine ring deviating by 0.441 Å. This conformation may influence binding to biological targets .

- Crystal Packing : ’s compound shows precise X-ray data (R factor = 0.055), indicating a stable structure. The thienyl group’s planarity may facilitate crystal packing via π-π interactions .

Biologische Aktivität

5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the findings on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a tetrahydropyrimidinone core with multiple halogenated aromatic substituents, which may influence its biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. The presence of halogen atoms, particularly chlorine and fluorine, can enhance the lipophilicity and binding affinity to biological targets. Studies have shown that halogenated pyrimidinones can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : The compound may interact with DNA or RNA synthesis pathways, leading to the inhibition of cell division in cancer cells. This is often mediated through the inhibition of key enzymes involved in nucleic acid synthesis.

-

Case Studies :

- In vitro studies demonstrated that derivatives of tetrahydropyrimidinones showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies suggest that structural modifications can enhance potency against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Similar compounds have shown activity against a range of bacteria and fungi.

- Mechanism of Action : The antibacterial effect may be attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis.

- Case Studies :

- In vitro assays reported effective inhibition of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Table 1: Summary of Biological Activities

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Study | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Green route | None | Ethanol | 80 | 80 | |

| Acid-catalyzed | ZnCl₂ | Acetonitrile | 100 | 72 |

Basic: Which spectroscopic and crystallographic techniques are critical for verifying the compound’s structural integrity?

Methodological Answer:

- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1685 cm⁻¹) and hydroxyl (-OH) bands (~3212 cm⁻¹) ().

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) resolves diastereotopic protons (e.g., δ 4.13 and 5.02 ppm for axial/equatorial H) and trifluoromethyl splitting patterns ().

- X-ray Crystallography: SHELX software () refines crystal structures, confirming chair conformations of the tetrahydropyrimidinone ring and dihedral angles between aromatic substituents ().

Advanced: How can researchers address contradictions in NMR or crystallographic data across different batches?

Methodological Answer:

Discrepancies often arise from polymorphism or solvent effects . To resolve:

Repeat Crystallization: Recrystallize from alternate solvents (e.g., DCM/hexane vs. ethanol/water) to isolate stable polymorphs.

Dynamic NMR Studies: Variable-temperature ¹H NMR (e.g., 298–343 K) detects conformational flexibility in solution ().

SHELX Refinement: Use SHELXL () to re-analyze diffraction data, adjusting parameters like thermal displacement factors. Cross-validate with DFT-calculated bond lengths/angles.

Advanced: What experimental designs are effective for evaluating the compound’s bioactivity against antimicrobial targets?

Methodological Answer:

- In Vitro Assays:

- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition: Screen for DHFR (dihydrofolate reductase) inhibition via UV-Vis kinetics ().

- Dose-Response Analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Q. Table 2: Example Bioactivity Data

| Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| S. aureus | Broth dilution | 12.5 | |

| DHFR Enzyme | UV-Vis kinetics | 8.7 |

Advanced: How can stability studies be designed to assess the compound’s shelf-life under varying storage conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to:

- Thermal Stress: 40–60°C for 4 weeks.

- Hydrolytic Conditions: pH 1–9 buffers at 37°C.

- Analytical Monitoring:

- HPLC-PDA: Track degradation products (e.g., hydrolysis of the trifluoromethyl group).

- Mass Spectrometry: Identify oxidative byproducts (e.g., sulfoxide formation).

- Statistical Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C.

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use preparative HPLC with amylose-based columns to separate enantiomers.

- Asymmetric Catalysis: Employ chiral Lewis acids (e.g., BINOL-Zn complexes) during cyclization ().

- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to detect racemization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.